5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole
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Overview
Description
5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction is carried out under reflux conditions, and the product is purified using hexane and water washes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various drug targets, including enzymes and receptors, influencing their activity . The presence of the pyrrolidinyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer properties.
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Exhibits anti-inflammatory activity.
Uniqueness
5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and pyrrolidinyl groups enhances its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[1-(3-pyrrolidin-1-ylphenyl)benzimidazol-5-yl]ethanone |
InChI |
InChI=1S/C19H19N3O/c1-14(23)15-7-8-19-18(11-15)20-13-22(19)17-6-4-5-16(12-17)21-9-2-3-10-21/h4-8,11-13H,2-3,9-10H2,1H3 |
InChI Key |
RELBLAXOJZWXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC(=CC=C3)N4CCCC4 |
Origin of Product |
United States |
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